molecular formula C19H20N2O3S2 B2956658 (Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 538341-07-0

(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2956658
CAS No.: 538341-07-0
M. Wt: 388.5
InChI Key: HQDINNKRFIROGT-WJDWOHSUSA-N
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Description

(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds similar to (Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one have been investigated for their potential antimicrobial properties. For instance, derivatives of thiazolidinone, such as those synthesized in studies by Desai et al. (2011) and Desai et al. (2013), have shown significant in vitro antibacterial and antifungal activities against various microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest that thiazolidinone derivatives, including those structurally related to the compound , could serve as promising candidates for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Desai, Satodiya, Rajpara, Joshi, & Vaghani, 2013).

Synthesis and Chemical Properties

Research on thiazolidinone derivatives, including those structurally similar to the compound of interest, has led to the development of novel synthesis methods that could enhance the chemical properties and potential applications of these compounds. For example, the work by Rana, Mistry, & Desai (2008) explores green chemistry approaches for synthesizing thiazolidinone derivatives, indicating a move towards more environmentally friendly and sustainable chemical practices. Such research not only contributes to the understanding of the chemical properties of thiazolidinone derivatives but also opens new avenues for their application in various scientific fields (Rana, Mistry, & Desai, 2008).

Potential for Fluorescent Chemosensors

Innovative applications of thiazolidinone derivatives in the field of fluorescent chemosensors have been explored, as evidenced by the study conducted by Lin et al. (2016). This research demonstrated that thiazolone-based zinc complexes exhibit significant fluorescent emission and Stokes shifts, making them suitable for environmental monitoring and other applications in luminescent materials. Such findings highlight the versatility of thiazolidinone derivatives and their potential in developing new materials for detecting environmental pollutants and other applications (Lin, Peng, Li, Shao, Li, Xie, & Xu, 2016).

Properties

IUPAC Name

(3Z)-3-[[3-(3-ethoxypropyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-3-24-8-4-7-21-18(23)16(26-19(21)25)11-14-10-13-9-12(2)5-6-15(13)20-17(14)22/h5-6,9-11,23H,3-4,7-8H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXJDDLHCUFETI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C(SC1=S)C=C2C=C3C=C(C=CC3=NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN1C(=C(SC1=S)/C=C\2/C=C3C=C(C=CC3=NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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